Copper sulfate

概要

説明

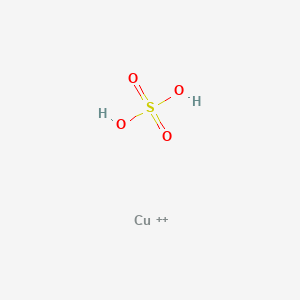

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible.

Copper(II) sulfate is a metal sulfate compound having copper(2+) as the metal ion. It has a role as a sensitiser, a fertilizer and an emetic. It contains a copper(2+).

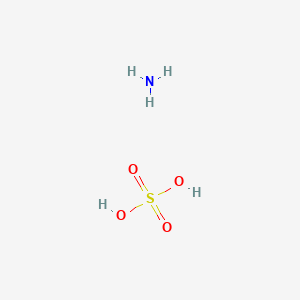

Cupric sulfate is a salt created by treating cupric oxide with sulfuric acid. This forms as large, bright blue crystals containing five molecules of water (CuSO4∙5H2O) and is also known as blue vitriol. The anhydrous salt is created by heating the hydrate to 150 °C (300 °F). Cupric sulfate is used primarily for agricultural purposes, as a pesticide, germicide, feed additive, and soil additive. Some of its secondary uses are as a raw material in the preparation of other copper compounds, as a reagent in analytic chemistry, as an electrolyte for batteries and electroplating baths, and in medical practice as a locally applied fungicide, bactericide, and astringent. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption. After zinc and iron, copper is the third most abundant trace element found in the human body. Copper is a noble metal and its properties include high thermal and electrical conductivity, low corrosion, alloying ability, and malleability. Copper is a component of intrauterine contraceptive devices (IUD) and the release of copper is necessary for their important contraceptive effects. The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source. Interestingly, the dysregulation of copper has been studied with a focus on neurodegenerative diseases, such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease. Data from clinical observations of the neurotoxic effects of copper may provide the basis for future treatments affecting copper and its homeostasis.

Copper(II) sulfate is a sulfate of copper that occurs as the rare mineral chalcocyanite. It is used as a pesticide, analytic reagent, and in organic synthesis. Copper is a chemical element with the symbol Cu and atomic number 29. Copper is an essential elements in plants and animals as it is required for the normal functioning of more than 30 enzymes. It occurs naturally throughout the environment in rocks, soil, water, and air. (L277, L278, L301)

A sulfate salt of copper. It is a potent emetic and is used as an antidote for poisoning by phosphorus. It also can be used to prevent the growth of algae.

科学的研究の応用

Aquaculture and Fish Health

Copper sulfate is commonly used in aquaculture as a disinfectant to treat various diseases in fish. However, its usage must be carefully managed due to its toxicity, which can cause oxidative stress and inflammation in fish. Studies have explored methods to mitigate the adverse effects of this compound, such as dietary eucalyptol administration in common carp. This treatment has shown to significantly increase antioxidant enzyme activity and decrease oxidative stress markers, suggesting its potential to protect fish against the harmful effects of this compound exposure (Fazelan et al., 2020). Additionally, the toxic effects of this compound on hematological parameters of fish like rainbow trout and the neotropical fish Prochilodus scrofa have been documented, indicating the importance of monitoring copper levels in aquaculture environments (Mitrašinović-Brulić & Suljević, 2019); (Carvalho & Fernandes, 2006).

Environmental Applications

This compound's algaecidal properties are utilized to control harmful algal blooms in water bodies. However, the sensitivity to this compound varies among different Microcystis species, which implies that treatment strategies should consider the specific species present in the water body to ensure effective bloom control and minimize environmental impact (Wu et al., 2017). Moreover, studies on channel catfish ponds have shown that although this compound application increases copper concentration in the water temporarily, it declines rapidly, suggesting its limited long-term environmental impact when used correctly (McNevin & Boyd, 2004).

Biomedical Research

This compound's role in biomedical research is diverse. For instance, it has been investigated for its protective effects against spinal cord ischemia-reperfusion injury in rats, showing potential for therapeutic application (Tural et al., 2020). This compound has also been studied for its antibacterial activity against multi-drug resistant pathogens, suggesting its potential as a supplementary antimicrobial agent in healthcare settings (Benhalima et al., 2019).

Toxicological Studies

The toxicological effects of this compound are a subject of ongoing research. Studies have documented its toxic effects on various organs and tissues, including the liver, testes, and ovaries of animals, providing valuable insights into its safety profile and potential risks associated with overexposure (Babaei et al., 2012); (Liu et al., 2016).

作用機序

Copper sulfate can kill bacteria, algae, roots, plants, snails, and fungi. The toxicity of this compound depends on the copper content . Copper is an essential mineral nutrient for the proper growth and development of plants; it is involved in myriad morphological, physiological, and biochemical processes .

Safety and Hazards

将来の方向性

Copper sulfate’s environmental impact is important to note, as it can harm beneficial organisms and affect soil fertility. Its role in animal health is also being studied, with high doses leading to copper toxicity . Recent research has also focused on the synthesis of copper-based nanomaterials using plant extracts .

特性

| { "Design of the Synthesis Pathway": "Copper sulfate can be synthesized by reacting copper oxide or copper metal with sulfuric acid. The reaction is exothermic and releases heat.", "Starting Materials": [ "Copper oxide or copper metal", "Sulfuric acid", "Water" ], "Reaction": [ "Add sulfuric acid to a beaker", "Add water to the beaker and mix well", "Add copper oxide or copper metal to the beaker slowly while stirring continuously", "Heat the mixture gently until the copper oxide or copper metal dissolves completely", "Filter the solution to remove any impurities", "Evaporate the solution to obtain copper sulfate crystals" ] } | |

CAS番号 |

7758-98-7 |

分子式 |

CuH2O4S |

分子量 |

161.63 g/mol |

IUPAC名 |

copper;sulfuric acid |

InChI |

InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChIキー |

UGWKCNDTYUOTQZ-UHFFFAOYSA-N |

SMILES |

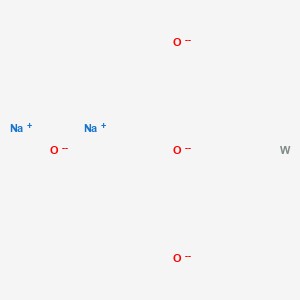

[O-]S(=O)(=O)[O-].[Cu+2] |

正規SMILES |

OS(=O)(=O)O.[Cu] |

沸点 |

650 °C (decomp to cupric oxide) |

Color/Form |

Grayish-white to greenish-white rhombic crystals or amorphous powder /SRP: somewhat wet/ White when dehydrated Gray to white and has rhombic crystals |

密度 |

2.29 at 59 °F (USCG, 1999) - Denser than water; will sink 3.6 3.6 g/cm³ |

melting_point |

590 °C decomp |

| 7758-98-7 10124-44-4 18939-61-2 1332-14-5 |

|

物理的記述 |

Cupric sulfate appears as a white or off-white solid. Melting point 200 °C with decomposition. Non-combustible. Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid, Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid Grayish-white to greenish-white solid; Hygroscopic; Soluble in water; [Merck Index] White odorless crystalline solid; Soluble in water (316 g/L at 20 deg C); [MSDSonline] WHITE HYGROSCOPIC CRYSTALS. |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

18939-61-2 10124-44-4 |

溶解性 |

Very soluble in hot water, soluble cold water Soluble in methanol (1.1 g/100 ml), but insoluble in ethanol; it readily dissolves in aqueous ammonia and excess alkali metal cyanides, with the formation of complexes In water, 243 g/l @ 0 °C. 75.4 g/100 cc water @ 100 °C 1.04 g/100 cc methanol @ 18 °C Solubility in water, g/l at 20 °C: 203 (freely soluble) |

同義語 |

Blue Vitriol Copper Sulfate Cupric Sulfate Sulfate, Copper Sulfate, Cupric Vitriol, Blue |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does copper sulfate exert its toxic effects on algae?

A1: this compound exhibits its algicidal effect primarily by disrupting cellular processes in algae. Studies suggest that copper ions released from this compound can damage cell membranes, inhibit photosynthesis, and interfere with enzyme activity, ultimately leading to cell death. [, , , ]

Q2: Does this compound affect benthic algae differently than planktonic algae?

A2: Research indicates that sediment can influence the toxicity of this compound. [] While this compound effectively controls planktonic algae, its impact on benthic algae can be moderated by sediment adsorption, potentially leading to variations in the effective concentration required for control. []

Q3: How does this compound impact the nutritional value of diatoms?

A3: Research suggests that this compound exposure can alter the biochemical composition of diatoms, specifically their polysaccharide content. [] This alteration can potentially impact their nutritional value as a food source for higher trophic levels in the aquatic food web.

Q4: What is the molecular formula and weight of this compound?

A4: The most common form of this compound is the pentahydrate, with the molecular formula CuSO4·5H2O and a molecular weight of 249.69 g/mol.

Q5: Are there spectroscopic techniques used to characterize this compound?

A5: Yes, this compound can be characterized using various spectroscopic techniques. For instance, FTIR (Fourier-transform infrared spectroscopy) can be utilized to identify the presence of specific functional groups, such as sulfate ions. []

Q6: Can this compound be embedded in materials like paper? What are the applications?

A6: Studies have shown that this compound can be embedded in multipurpose paper using a simple soaking technique. [] These this compound-embedded papers demonstrated promising antimicrobial properties against bacteria like Staphylococcus aureus. []

Q7: Is this compound used as a catalyst? What influences its catalytic activity?

A7: Yes, this compound can be used as a catalyst in various chemical reactions. For instance, it efficiently catalyzes the synthesis of cyclohexyl acetate. [] The presence of water in the reaction mixture has been found to affect the catalytic activity of this compound. []

Q8: Does the form of copper influence its toxicity to organisms?

A8: Yes, the form of copper plays a crucial role in its toxicity. Research highlights that copper in its ionic form (Cu2+) is the most toxic species to organisms, including algae and fish. [, ] Other forms, such as copper bound to organic matter or present in less soluble forms, exhibit lower toxicity.

Q9: What are the concerns regarding the environmental impact of this compound use in agriculture?

A9: The use of this compound in agriculture, particularly its repeated application, can lead to the accumulation of copper in soil and water bodies. [] This accumulation raises concerns about potential negative effects on soil health, plant growth, and aquatic organisms due to copper's toxicity.

Q10: What are some alternatives to this compound in controlling digital dermatitis in dairy cows?

A10: Due to concerns regarding copper accumulation in the environment, researchers are exploring alternatives to this compound footbaths for managing digital dermatitis in dairy cows. One promising alternative is a biodegradable solution containing organic acids, tea tree oil, and wetting agents, which has shown comparable efficacy to this compound in reducing digital dermatitis lesions. []

Q11: What are the potential health risks associated with chronic this compound exposure in humans?

A11: Chronic exposure to this compound can lead to copper accumulation in the liver, potentially resulting in liver damage. [, ] It can also cause kidney problems, anemia, and gastrointestinal issues. [] A case study reported a 66-year-old man experiencing chronic this compound poisoning after prolonged exposure to a blue dust cloud during pest treatment. []

Q12: What analytical techniques are commonly used to determine this compound concentrations?

A12: Various analytical methods are employed to quantify this compound concentrations, depending on the matrix and desired sensitivity. Inductively coupled plasma emission spectrometry (ICP-OES) is a sensitive technique used to determine total dissolved copper concentrations in water samples. [] Spectrophotometry, often employing EDTA as a chromogenic agent, is another widely used method for quantifying this compound in solutions. []

Q13: Are there any effective alternatives to this compound in controlling algal blooms?

A13: Researchers are investigating alternative methods for controlling algal blooms to mitigate the potential environmental risks associated with this compound use. These alternatives include using barley straw, ultrasonic irradiation, and biological control agents like specific bacteria or viruses that target bloom-forming algae. []

Q14: How can copper be recovered from industrial waste streams containing this compound?

A14: Copper can be efficiently recovered from industrial waste streams containing this compound through various techniques. One approach involves precipitating copper as copper hydroxide using lime, followed by filtration and further processing to obtain copper metal. [] Another method utilizes solvent extraction to selectively separate copper from the waste stream.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)